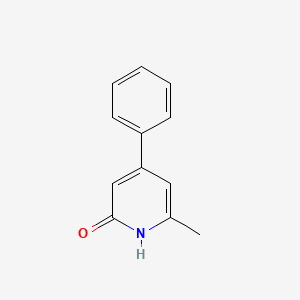

6-Methyl-4-phenylpyridin-2(1h)-one

Vue d'ensemble

Description

6-Methyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the Hantzsch-like reaction, which is a multi-component reaction involving aromatic amines, aromatic aldehydes, and ethyl propiolate . The reaction conditions, such as temperature and solvent, can significantly affect the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Applications De Recherche Scientifique

6-Methyl-4-phenylpyridin-2(1H)-one derivatives have a range of applications, mainly centering on their cytoprotective and neurotropic activities, as well as their potential use in synthesizing bioactive molecules .

Scientific Research Applications

- Cytoprotective Activity: Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones exhibit cytoprotective activity, enhancing cell survival in vitro under conditions of blood hyperviscosity . Some derivatives of 6-Methyl-5-phenylpyridin-2(1H)-one also exhibit cytoprotective activity.

- Antiradical Activity: Some 3-aminopyridin-2(1H)-one derivatives display antiradical activity against DPPH and ABTS radicals .

- Neurotropic Activity: Certain derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one show higher potential neurotropic activity compared to comparator drugs like mexidol and amitriptyline . 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one contains an amino group at position 3 and has enhanced neurotropic activity.

- Drug Discovery: 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is explored as a lead compound in drug discovery and development.

Biological Activities

- Antioxidant Activity: Pyridinone derivatives have shown promising results in reducing oxidative stress in cellular models, potentially offering cytoprotective effects against conditions like cerebral hypoxia and cardiomyopathies.

- Antiviral Properties: Certain pyridinone derivatives have demonstrated antiviral activity, including efficacy against HIV, suggesting that modifications to the pyridinone structure can enhance therapeutic potential.

- Cytotoxic Effects: Studies have evaluated the cytotoxicity of various pyridinone derivatives against cancer cell lines, revealing that some compounds can significantly inhibit cell viability in vitro.

Derivatives and Structural Analogs

- 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo): These are biologically active N-heterocycle analogs of 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs) . DHPo’s like Milrinone and Amrinone are drugs used to treat heart failure and possess antitumor, antibacterial, and anti-HIV activities .

- 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one: This compound has a chlorine atom at the 6-position and a methyl group at the 1-position of the pyridine ring. It may interact with molecular targets such as enzymes or receptors, modulating their activity through mechanisms like enzyme activity inhibition, disruption of cellular processes, and induction of apoptosis in cancer cells.

- 6-Methyl-5-phenylpyridin-2(1H)-one: Characterized by a methyl group at the 6-position and a phenyl group at the 5-position of the pyridine ring.

Molecular Interactions and Affinity

- Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have a higher affinity for selected proteins than the standard gastro-cytoprotector omeprazole .

Applications in Synthesis

- Building Block: 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is used as a building block in synthesizing more complex organic molecules.

- Precursors: 3,4-DHPo and its derivatives are used as precursors in synthesizing bioactive molecules such as (±)-Andranginine, elective α1a adrenergic receptors, Rho-kinase inhibitors, and P2X .

Mécanisme D'action

The mechanism of action of 6-Methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylpyridine: Lacks the methyl group at the 6-position.

2-Methyl-4-phenylpyridine: Similar structure but with different substitution patterns.

Uniqueness

6-Methyl-4-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Activité Biologique

6-Methyl-4-phenylpyridin-2(1H)-one, a heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 173.21 g/mol. The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a phenyl group, which contributes to its unique biological properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiradical activity against DPPH and ABTS radicals. This suggests potential applications in combating oxidative stress-related conditions .

Cytoprotective Effects

Research indicates that certain derivatives of this compound show pronounced cytoprotective activity in vitro. Cell viability tests using neutral red dye and the MTT assay revealed that these derivatives enhance cell survival under conditions of blood hyperviscosity . The cytoprotective potential is attributed to their ability to interact favorably with cellular targets, as evidenced by molecular docking studies which showed higher binding affinities compared to standard drugs like omeprazole .

Neurotropic Activity

In behavioral studies, some derivatives were evaluated for anxiolytic and antidepressant activities using established animal models. These compounds demonstrated higher neurotropic activity than conventional drugs such as mexazolam and amitriptyline, indicating their potential for treating mood disorders .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant properties, potentially mitigating oxidative damage in cells.

- Cytoprotective Mechanism : Enhanced cell survival may involve modulation of signaling pathways related to cell stress responses and apoptosis.

- Neuroprotective Mechanism : By influencing neurotransmitter systems or neuroinflammatory pathways, these compounds may exert beneficial effects on neuronal health.

Case Studies and Research Findings

Propriétés

IUPAC Name |

6-methyl-4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-7-11(8-12(14)13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNNNJUVFOSIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297107 | |

| Record name | 6-Methyl-4-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63404-83-1 | |

| Record name | MLS002706551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-4-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives interesting for cytoprotection?

A: Research suggests that these derivatives exhibit promising cytoprotective activity, potentially due to their ability to improve cell survival under stress conditions like blood hyperviscosity []. Molecular docking studies indicate that these compounds possess a higher affinity for specific proteins compared to the known gastro-cytoprotector omeprazole, suggesting a potential mechanism for their protective effects [].

Q2: How does the structure of these derivatives relate to their potential as orally active drugs?

A: The derivatives studied adhere to Lipinski's rule of five (RO5), a set of guidelines used to assess the druglikeness of a molecule []. This compliance suggests they possess favorable properties for oral administration, such as good absorption and moderate lipophilicity, making them potentially suitable for development into oral drug candidates [].

Q3: Beyond the 3-(arylmethylamino) substituent, what other structural modifications of 6-methyl-4-phenylpyridin-2(1H)-one have been explored?

A: Researchers have investigated the reaction of 4-phenylbut-3-en-2-one (a precursor to the this compound core) with cyanoacetamide in a 2:1 ratio []. This reaction yielded not only the expected 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one but also two more complex derivatives: 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one. This highlights the potential for diverse structural modifications and the complexity of these reactions [].

Q4: Are there any insights into the three-dimensional structure of these compounds?

A: Yes, X-ray crystallography studies have provided detailed structural information on some derivatives. Specifically, the crystal structures of 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and its cyclized analog, 6-acetyl-4-cyano-1-methyl-5,8-diphenyl-2-azabicyclo[2.2.2]octan-3-one, have been determined []. This structural information can be valuable for understanding structure-activity relationships and guiding further modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.